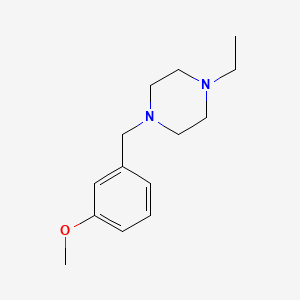![molecular formula C19H21N3OS B5689313 N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5689313.png)
N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide is not yet fully understood. However, several studies have suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cancer, viral, and bacterial growth. For example, it has been reported that this compound inhibits the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. Additionally, it has been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process, in cancer cells. Moreover, this compound has been found to inhibit the expression of various pro-inflammatory cytokines, which are involved in the immune response. Additionally, it has been reported to exhibit antioxidant activity, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide in lab experiments is its potent biological activity against cancer, viruses, and bacteria. Moreover, this compound has been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide. One of the potential applications of this compound is in the development of novel anticancer agents. Further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Moreover, the development of more efficient synthesis methods and the optimization of the compound's physicochemical properties can enhance its therapeutic potential. Additionally, the potential use of this compound in combination with other drugs or therapies needs to be explored.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide involves the reaction of 2-ethylphenylamine with 2-(ethylthio)benzimidazole in the presence of acetic anhydride and glacial acetic acid. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications, and the purity and yield of the final product have been found to be satisfactory.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess potent antiviral activity against herpes simplex virus type 1 and type 2. Moreover, it has been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-(2-ethylsulfanylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-3-14-9-5-6-10-15(14)20-18(23)13-22-17-12-8-7-11-16(17)21-19(22)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNAFHIVTHJWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(2-ethylsulfanylbenzimidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)
![6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5689235.png)
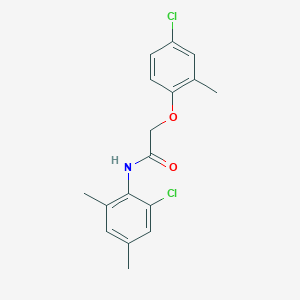
![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)
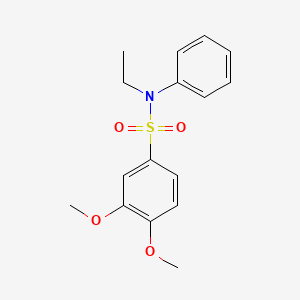
![(3aR*,9bR*)-2-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689253.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5689258.png)
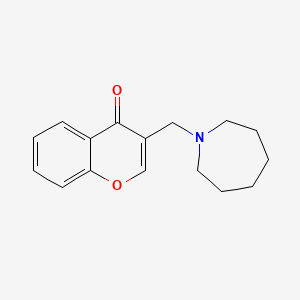
![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)
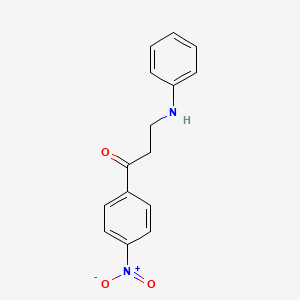
![1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine](/img/structure/B5689292.png)
![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)
![rel-(4aS,8aS)-2-{[(2-methylbenzyl)thio]acetyl}octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5689302.png)
